molecular formula C9H23N3O4S B8552324 1-OCTYLGUANIDINE HEMISULFATE  97

1-OCTYLGUANIDINE HEMISULFATE 97

Cat. No.: B8552324
M. Wt: 269.36 g/mol
InChI Key: WXDMRAWLKABMCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-OCTYLGUANIDINE HEMISULFATE 97: is a guanidine derivative with the chemical formula C9H21N3·H2SO4 . It is a compound that combines the properties of guanidine with an octyl group, making it a versatile molecule in various chemical and biological applications. Guanidine derivatives are known for their strong basicity and ability to form stable salts, which makes them useful in a wide range of fields, including medicine, agriculture, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-OCTYLGUANIDINE HEMISULFATE 97 can be synthesized through the reaction of S-methylisothiourea sulfate with octylamine . This reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of guanidine derivatives, including n-octylguanidine sulfate, often involves the chemical method of melting ammonium salts with urea or utilizing urea production wastes. These methods are efficient and scalable, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-OCTYLGUANIDINE HEMISULFATE 97 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Substitution reactions often involve halogenated compounds under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation reactions may yield various alkylated guanidine derivatives, while oxidation reactions can produce oxidized forms of the compound.

Mechanism of Action

The mechanism of action of n-octylguanidine sulfate involves its interaction with sodium channels in nerve cells. The compound binds to the open sodium channels, blocking the flow of sodium ions and thereby inhibiting nerve signal transmission. This action is similar to the natural inactivation of sodium channels by arginine, which also contains a guanidino group .

Comparison with Similar Compounds

  • 1-Octylguanidine hemisulfate
  • n-Amylguanidine
  • n-Decylguanidine

Uniqueness: 1-OCTYLGUANIDINE HEMISULFATE 97 is unique due to its specific alkyl chain length, which influences its hydrophobicity and interaction with biological membranes. This makes it more effective in certain applications compared to shorter or longer chain guanidine derivatives .

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties and ability to undergo various chemical reactions make it a valuable tool for scientific research and industrial processes.

Properties

Molecular Formula

C9H23N3O4S

Molecular Weight

269.36 g/mol

IUPAC Name

2-octylguanidine;sulfuric acid

InChI

InChI=1S/C9H21N3.H2O4S/c1-2-3-4-5-6-7-8-12-9(10)11;1-5(2,3)4/h2-8H2,1H3,(H4,10,11,12);(H2,1,2,3,4)

InChI Key

WXDMRAWLKABMCM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN=C(N)N.OS(=O)(=O)O

Origin of Product

United States

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